(-)-Ephedrinium is a chiral compound derived from the ephedrine family, known for its stimulant and sympathomimetic properties. It is particularly significant in the fields of pharmacology and organic chemistry due to its diverse applications. The compound is primarily sourced from the plant genus Ephedra, which contains various alkaloids, including ephedrine and pseudoephedrine. These compounds are classified as phenethylamines, characterized by a phenolic ring connected to an ethylamine side chain.
Source: The primary source of (-)-Ephedrinium is the Ephedra plant, which has been utilized in traditional medicine for centuries. The plant's alkaloids are extracted for various pharmaceutical applications.
Classification:
The synthesis of (-)-Ephedrinium can be achieved through several methods, primarily involving the reduction of ketones or the use of chiral catalysts.
(-)-Ephedrinium undergoes various chemical reactions that can modify its structure or lead to derivatives:
The mechanism of action for (-)-Ephedrinium primarily involves stimulation of adrenergic receptors, particularly beta-adrenergic receptors. This stimulation leads to increased heart rate, bronchodilation, and enhanced metabolic rates.
(-)-Ephedrinium finds applications in various scientific fields:
(-)-Ephedrinium denotes the protonated conjugate acid of (1R,2S)-(−)-ephedrine, formed via acid-base reactions. The term "ephedrinium" specifies the cationic species where the tertiary amine nitrogen is protonated (R3NH+). Key naming conventions include:
Structurally, ephedrinium exhibits diastereomeric relationships with pseudoephedrinium due to two chiral centers (C1 and C2). The ephedrine group comprises four stereoisomers:
Ephedrinium salts retain configuration upon protonation but differ in crystallinity. For example, homochiral (-)-ephedrinium salicylate resists crystallization due to poor lattice packing, whereas racemic mixtures form stable crystals [9].
Table 1: Nomenclature and Isomeric Identifiers of (-)-Ephedrinium
Nomenclature System | Name | Identifier |
---|---|---|
IUPAC | (1R,2S)-2-(methylammonium)-1-phenylpropan-1-ol | — |
CAS | (1R,2S)-(−)-Ephedrinium | 299-42-3 |
ChEBI | (-)-Ephedrinium conjugate acid | CHEBI:57295 |
Common | L-Ephedrinium | Ma-huang derivative |
The (1R,2S) configuration dictates (-)-ephedrinium’s 3D geometry and bioactivity. Key features include:
X-ray crystallography confirms that (-)-ephedrinium salts adopt non-planar geometries incompatible with efficient crystal packing. This contrasts with pseudoephedrinium’s threo configuration, which forms stable conglomerates [9].
Table 2: Impact of Configuration on Solid-State Properties
Property | (-)-Ephedrinium | Racemic Ephedrinium | (-)-Pseudoephedrinium |
---|---|---|---|
Crystal Habit | Amorphous/viscous solid | Crystalline (monoclinic P21/n) | Crystalline (P21) |
Melting Behavior | Low-melting semisolid | Defined m.p. (decomposes at >255°C) | Defined m.p. |
Packing Efficiency | Low (high-energy conformer) | Moderate | High |
Intrinsic Properties
(-)-Ephedrinium derivatives exhibit distinct stability profiles:
Table 3: Key Physicochemical Parameters
Parameter | Value | Conditions | Significance |
---|---|---|---|
Melting Point | 37–39°C (anhydrous) | Lit. | Handling below 8°C recommended |
Density | 1.124 g/mL | 25°C | — |
Optical Rotation | [α]21D −41° | c=5 in 1M HCl | Identity confirmation |
Flash Point | 86°C | Closed cup | Combustible solid |
Stability Challenges
Racemization is minimal due to rigid chiral centers, but salt formation (e.g., salicylate) can induce amorphous character, complicating formulation [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7